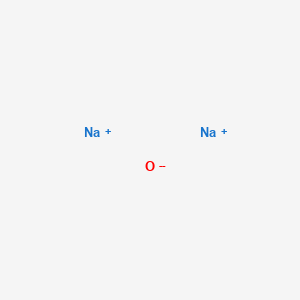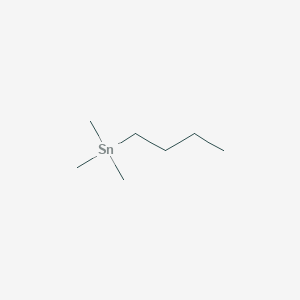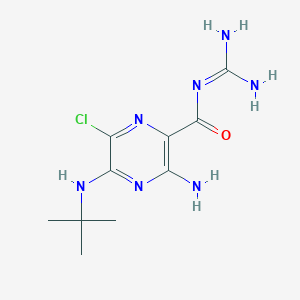
5-(N-tert-Butyl)amiloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(N-tert-Butyl)amiloride (also known as TBA) is a potent and selective inhibitor of the Na+/H+ exchanger (NHE) isoform 1. It is a small molecule that has been extensively studied for its potential use in scientific research applications. In
Mecanismo De Acción
TBA inhibits NHE1 by binding to the extracellular domain of the transporter and blocking the transport of Na+ and H+ ions across the plasma membrane. This results in a decrease in intracellular pH and an inhibition of downstream signaling pathways that are dependent on NHE1 activity.
Biochemical and Physiological Effects
TBA has been shown to have a variety of biochemical and physiological effects, including a decrease in intracellular pH, an inhibition of cell migration and proliferation, and a reduction in cardiac hypertrophy. TBA has also been shown to protect against ischemic injury in the heart and brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TBA is its specificity for NHE1, which allows for the selective inhibition of this transporter without affecting other ion transporters. However, TBA has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are many potential future directions for the study of TBA. One area of interest is the development of more potent and selective NHE1 inhibitors that can be used in clinical applications. Another area of interest is the investigation of the role of NHE1 in other physiological and pathological processes, such as inflammation and neurodegeneration. Finally, the use of TBA in combination with other drugs or therapies may provide new insights into the treatment of various diseases.
Métodos De Síntesis
TBA can be synthesized using a variety of methods, including the reaction of 5-amino-3-(4-methylphenyl)-1,2,4-oxadiazole with tert-butyl bromoacetate in the presence of a base. The resulting product is then treated with hydrochloric acid to yield TBA.
Aplicaciones Científicas De Investigación
TBA has been widely used in scientific research to study the role of NHE1 in a variety of physiological and pathological processes. For example, TBA has been used to investigate the role of NHE1 in cardiac hypertrophy, ischemic heart disease, and cancer. TBA has also been used to study the effects of NHE1 inhibition on intracellular pH regulation, cell migration, and cell proliferation.
Propiedades
Número CAS |
1152-29-0 |
|---|---|
Nombre del producto |
5-(N-tert-Butyl)amiloride |
Fórmula molecular |
C10H16ClN7O |
Peso molecular |
285.73 g/mol |
Nombre IUPAC |
3-amino-5-(tert-butylamino)-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide |
InChI |
InChI=1S/C10H16ClN7O/c1-10(2,3)18-7-5(11)15-4(6(12)16-7)8(19)17-9(13)14/h1-3H3,(H3,12,16,18)(H4,13,14,17,19) |
Clave InChI |
BUGBFZNZJXLHKN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N |
SMILES canónico |
CC(C)(C)NC1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N |
Otros números CAS |
1152-29-0 |
Sinónimos |
5-(N-tert-butyl)amiloride 5-N-t-butylamiloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



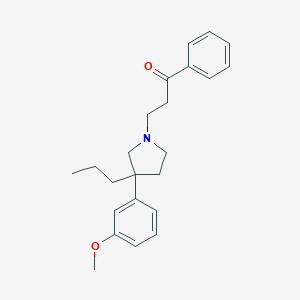

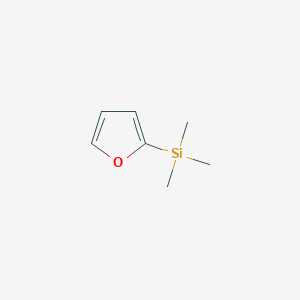
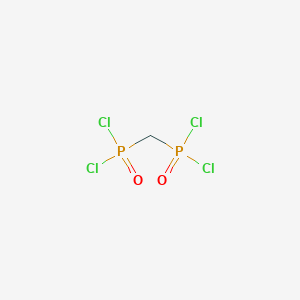
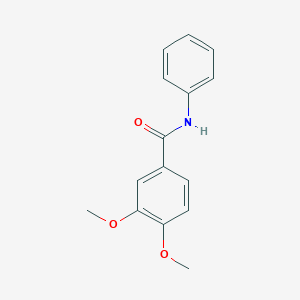

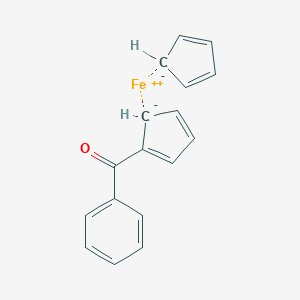
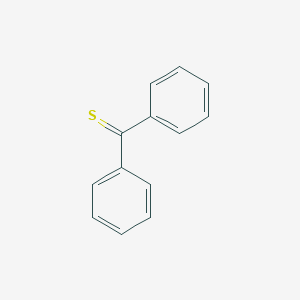
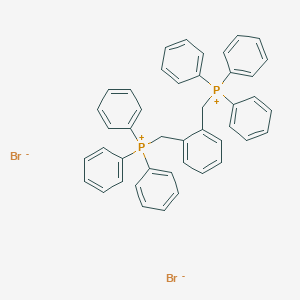

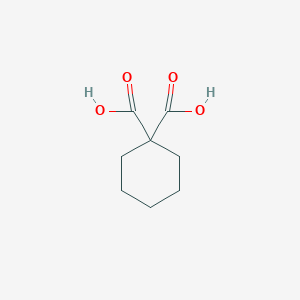
![2-[(1S,2S,5S)-2-acetyloxy-5-(6-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-1-methylcyclopentyl]acetic acid](/img/structure/B74599.png)
